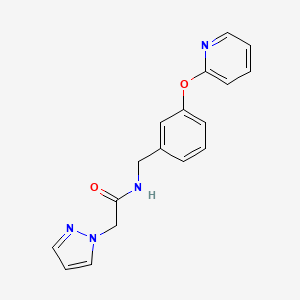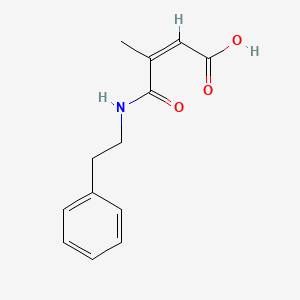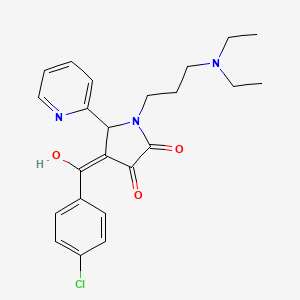
4-(4-chlorobenzoyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzoyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H26ClN3O3 and its molecular weight is 427.93. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chlorobenzoyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorobenzoyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Conducting Polymers
Research into derivatized bis(pyrrol-2-yl) arylenes, including pyrrole-based monomers, has led to the development of conducting polymers. These polymers oxidize at low potentials, resulting in stable electrically conducting forms. Such materials have implications for electronic and optoelectronic applications, underscoring the versatility of pyrrole derivatives in material science (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, Musgrave, 1996).
Anticancer Activity
The compound has been involved in the synthesis of polysubstituted 4H-Pyran derivatives, showing potent anticancer activity against various human cancer cell lines. This highlights the potential of pyrrole derivatives in medicinal chemistry for developing new anticancer agents (Hadiyal, Parmar, Kalavadiya, Lalpara, Joshi, 2020).
Enantioselective Synthesis
Catalyzed by chiral complexes, tertiary enamides have undergone enantioselective intramolecular addition reactions to produce enantioenriched 1H-pyrrol-2(3H)-one derivatives. These derivatives hold significance in asymmetric synthesis and could be applied in the production of various biologically active compounds (Yang, Wang, Huang, Wang, 2009).
Antileishmanial Activity
Pyrazolopyridine derivatives have been synthesized and tested for their antileishmanial properties, with some compounds showing significant activity against Leishmania species. This research contributes to the development of new treatments for leishmaniasis, a tropical disease caused by parasitic protozoans (de Mello, Echevarria, Bernardino, Canto-Cavalheiro, Leon, 2004).
Eigenschaften
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(diethylamino)propyl]-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3/c1-3-26(4-2)14-7-15-27-20(18-8-5-6-13-25-18)19(22(29)23(27)30)21(28)16-9-11-17(24)12-10-16/h5-6,8-13,20,28H,3-4,7,14-15H2,1-2H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNALBUYRWPDUKZ-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzoyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile](/img/structure/B2465741.png)
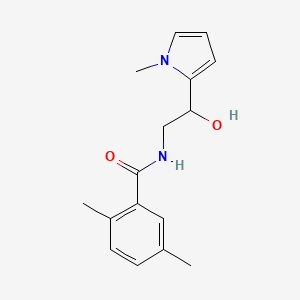
![5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2465745.png)
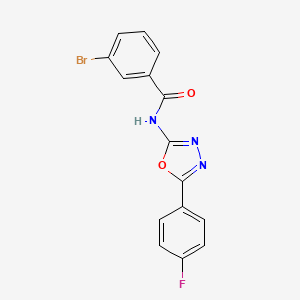
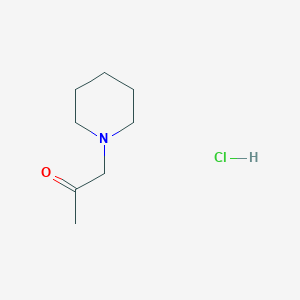
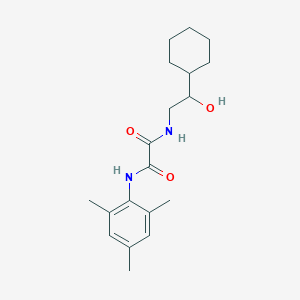

![8-aminobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2465752.png)
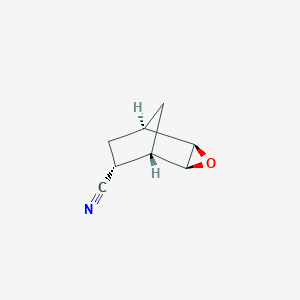
![6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid](/img/structure/B2465754.png)
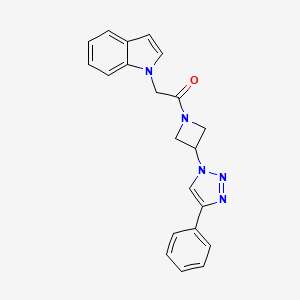
![2-Propan-2-yl-1-[1-(pyridin-4-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2465762.png)
